REACTION_CXSMILES
|
Br[O-].[Na+].[OH-].[Na+].BrBr.[CH3:8][C:9]1[CH:14]=[C:13]([O:15][CH2:16][CH2:17][N:18]2[CH2:23][CH2:22][O:21][CH2:20][CH2:19]2)[CH:12]=[CH:11][C:10]=1[C:24](=[O:26])C.S(=O)(O)[O-:28].[Na+]>O.O1CCOCC1>[CH3:8][C:9]1[CH:14]=[C:13]([O:15][CH2:16][CH2:17][N:18]2[CH2:19][CH2:20][O:21][CH2:22][CH2:23]2)[CH:12]=[CH:11][C:10]=1[C:24]([OH:26])=[O:28] |f:0.1,2.3,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br[O-].[Na+]
|
Name
|
|
Quantity
|
45.71 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
16.3 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
1-[2-methyl-4-(2-morpholin-4-yl-ethoxy)-phenyl]-ethanone
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=C1)OCCN1CCOCC1)C(C)=O
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to destroy the excess sodium hypobromite
|
Type
|
ADDITION
|
Details
|
diluted with water (800 mL)
|
Type
|
STIRRING
|
Details
|
stirred overnight at ambient temperature
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
This is then extracted repeatedly with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a white solid, 4.09 g (21%), MS (ESI)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(=O)O)C=CC(=C1)OCCN1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |